![molecular formula C9H8F3N3O2S2 B1305189 5-[1-Methyl-3-(trifluormethyl)pyrazol-5-yl]-thiophen-2-sulfonamid CAS No. 630111-78-3](/img/structure/B1305189.png)
5-[1-Methyl-3-(trifluormethyl)pyrazol-5-yl]-thiophen-2-sulfonamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-aryl-thiophene derivatives bearing a sulfonamide moiety has been achieved through a Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between aryl boronic acids or esters and 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method has proven to be a convenient approach for generating a variety of thiophene sulfonamide derivatives with different substitution patterns, which significantly affect their biological activities .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide was elucidated using FT-IR and 1H NMR spectroscopy . Additionally, quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to predict the molecular structure and vibrational frequencies of related compounds .
Chemical Reactions Analysis
Sulfonamide derivatives have been shown to participate in various chemical reactions. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yielded a sulfonamide compound, which could further react with different reagents to form a variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidinethiones .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents like trifluoromethyl groups can affect properties such as dipole moment and hyperpolarizability . The electronic properties, such as frontier molecular orbitals, chemical hardness, and electrophilicity, have been calculated to understand the reactivity of these compounds .
Biological Activity
The synthesized thiophene sulfonamide derivatives have been evaluated for various biological activities. For instance, 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition activity, and most compounds exhibited positive hemolytic activity . Additionally, metal complexes of pyrazole-based sulfonamides have been synthesized and shown to inhibit human carbonic anhydrase isozymes I and II more effectively than the free ligand and standard control compounds . Furthermore, novel polyfluoro substituted pyrazoline type sulfonamides have been designed and demonstrated significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes .
Case Studies
The case studies in the provided papers focus on the synthesis and biological evaluation of sulfonamide derivatives. For example, the urease inhibition and hemolytic activities of various thiophene sulfonamide derivatives were investigated, revealing the influence of different substituents on the aromatic ring . Another study involved the synthesis of metal complexes of pyrazole-based sulfonamides and their in vitro inhibition of human carbonic anhydrase isozymes, which showed enhanced activity compared to the free ligand . These studies provide valuable insights into the structure-activity relationships of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Medizin: Inhibitor des Glukosetransporters GLUT1
5-[1-Methyl-3-(trifluormethyl)pyrazol-5-yl]-thiophen-2-sulfonamid: wurde als potenter und hochspezifischer Inhibitor des Glukosetransporters GLUT1 identifiziert . Diese Anwendung ist in der medizinischen Forschung von Bedeutung, insbesondere bei der Untersuchung von Krebs, da GLUT1 eine entscheidende Rolle bei den Stoffwechselprozessen von Krebszellen spielt, die Glukose in höheren Raten verbrauchen als normale Zellen. Durch die Hemmung von GLUT1 können Forscher möglicherweise die Glukoseversorgung von Krebszellen unterbrechen und so ihr Wachstum und ihre Proliferation behindern.
Landwirtschaft: Hemmung des Sprosswachstums von Sämlingen
Im Agrarbereich wurden Verbindungen, die strukturell mit This compound verwandt sind, als Hemmstoffe des Sprosswachstums von Sämlingen eingesetzt . Das primäre Zielenzym für diese Inhibitoren ist die sehr langkettige Fettsäureelongase, die für die Sprossbildung und Zellproliferation in Pflanzen essentiell ist. Diese Anwendung ist entscheidend für die Entwicklung von Herbiziden, die das Unkrautwachstum effektiv kontrollieren können, ohne die Nutzpflanzen zu schädigen.
Materialwissenschaften: Synthese von funktionalisierten Verbindungen
Die Derivate der Verbindung werden in der Materialwissenschaft zur Synthese von funktionalisierten Materialien durch Lithiierung und elektrophile Abfangchemie verwendet . Dieser Prozess ist wichtig für die Herstellung neuer Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Festigkeit, verbesserter thermischer Stabilität oder erhöhter elektrischer Leitfähigkeit.
Umweltwissenschaften: Sicherheits- und Gefahrenanalyse
Die Forschung in den Umweltwissenschaften umfasst die Sicherheits- und Gefahrenanalyse von chemischen Verbindungen. Die zugehörigen Sicherheitsdatenblätter liefern detaillierte Informationen zur Handhabung, Lagerung und Entsorgung von Verbindungen wie This compound und stellen sicher, dass sie keine Bedrohung für die Umwelt oder die menschliche Gesundheit darstellen .
Biochemie: Enzyminhibition
In der Biochemie liegt der Schwerpunkt auf der Rolle der Verbindung bei der Enzyminhibition. So wurde gezeigt, dass ihre Analoga Enzyme hemmen, die an der Fettsäureelongation beteiligt sind, einem kritischen Weg in verschiedenen biologischen Prozessen .
Pharmakologie: Therapeutische Zielsetzung von tumorassoziierten Makrophagen
Pharmakologisch werden This compound und seine Derivate hinsichtlich ihres Potenzials zur gezielten Ansteuerung von tumorassoziierten Makrophagen und Mikroglia innerhalb des Tumormikromilieus bewertet . Diese therapeutische Strategie ist besonders relevant für die Behandlung von Glioblastoma multiforme, bei dem der Kolonie-stimulierende Faktor-1-Rezeptor (CSF-1R) als ein medikamentös adressierbares Ziel identifiziert wurde.
Safety and Hazards
The safety data sheet for a similar compound “5-methyl-3-(trifluoromethyl)-1H-pyrazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
Similar compounds have been found to target theColony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R is a type of protein that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages, which are key components of the body’s immune response .
Mode of Action
Compounds that target csf-1r typically work bybinding to the receptor and inhibiting its activity . This can lead to a decrease in the number of monocytes and macrophages, potentially affecting the immune response .
Biochemical Pathways
Inhibition of csf-1r can impact several pathways related toimmune response and inflammation . By inhibiting CSF-1R, the compound could potentially disrupt these pathways, leading to changes in immune response .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight and predicted solubility, can influence its bioavailability and pharmacokinetics .
Result of Action
Inhibition of csf-1r can lead to a decrease in the number of monocytes and macrophages, which could potentially affect the body’s immune response .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Eigenschaften
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2S2/c1-15-5(4-7(14-15)9(10,11)12)6-2-3-8(18-6)19(13,16)17/h2-4H,1H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUINHXMHMCDGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333069 | |
| Record name | 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
630111-78-3 | |
| Record name | 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)

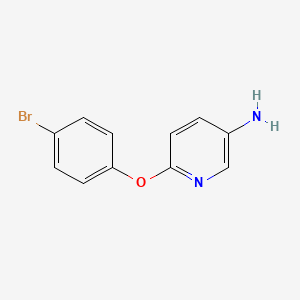

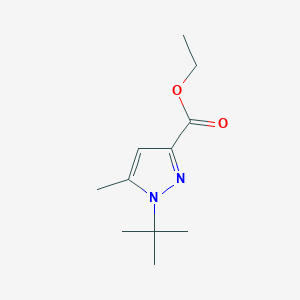
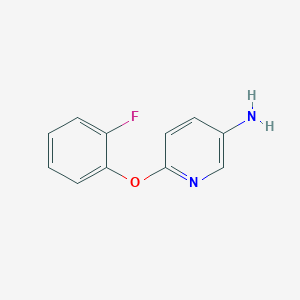
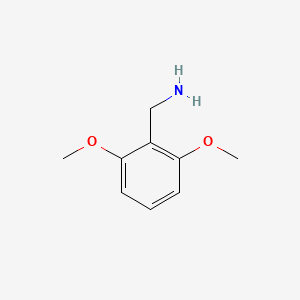

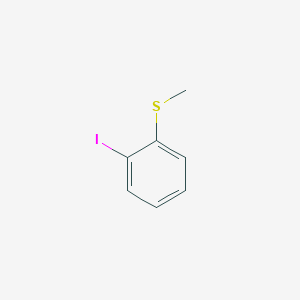

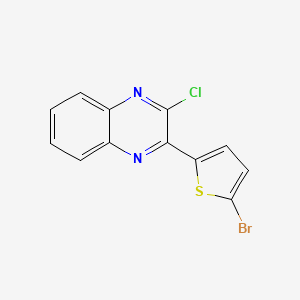

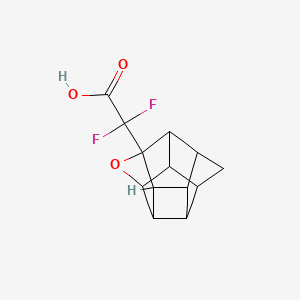
![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)